Cas no 2096332-61-3 (2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid)
2096332-61-3 structure
Product Name:2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid
CAS-nummer:2096332-61-3
MF:C7H4BF5O2
MW:225.908479690552
MDL:MFCD14892600
CID:4637911
PubChem ID:51342043
Update Time:2024-11-06
2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid
- 2,3-Difluoro-4-trifluoromethyl-phenyl-boronic acid
- (2,3-Difluoro-4-(trifluoromethyl)phenyl)boronic acid
- [2,3-difluoro-4-(trifluoromethyl)phenyl]boronic acid
- WID33261
- SB35283
- Y2208
- 2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid, AldrichCPR
- (2,3-Difluoro-4-(trifluoromethyl)phenyl)boronicacid
- 2,3-DIFLUORO-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID
- F88558
- CS-0178380
- KFZQEXGUUYWITP-UHFFFAOYSA-N
- 2096332-61-3
- MFCD14892600
-
- MDL: MFCD14892600
- Inchi: 1S/C7H4BF5O2/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14)15/h1-2,14-15H
- InChI-sleutel: KFZQEXGUUYWITP-UHFFFAOYSA-N
- LACHT: FC1C(=C(B(O)O)C=CC=1C(F)(F)F)F
Berekende eigenschappen
- Exacte massa: 226.0224503g/mol
- Monoisotopische massa: 226.0224503g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 222
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 40.5
2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC6952-1g |
2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid |
2096332-61-3 | 96+% | 1g |
£90.00 | 2023-09-02 | |
| Apollo Scientific | PC6952-5g |
2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid |
2096332-61-3 | 96+% | 5g |
£301.00 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0121-1g |
2,3-Difluoro-4-trifluoromethyl-phenyl-boronic acid |
2096332-61-3 | 96% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0121-5g |
2,3-Difluoro-4-trifluoromethyl-phenyl-boronic acid |
2096332-61-3 | 96% | 5g |
58345.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0121-500mg |
2,3-Difluoro-4-trifluoromethyl-phenyl-boronic acid |
2096332-61-3 | 96% | 500mg |
8463.46CNY | 2021-05-07 | |
| Ambeed | A726844-250mg |
(2,3-Difluoro-4-(trifluoromethyl)phenyl)boronic acid |
2096332-61-3 | 96% | 250mg |
$59.0 | 2024-08-03 | |
| Ambeed | A726844-1g |
(2,3-Difluoro-4-(trifluoromethyl)phenyl)boronic acid |
2096332-61-3 | 96% | 1g |
$123.0 | 2024-08-03 | |
| Ambeed | A726844-5g |
(2,3-Difluoro-4-(trifluoromethyl)phenyl)boronic acid |
2096332-61-3 | 96% | 5g |
$370.0 | 2024-08-03 | |
| Key Organics Ltd | PS-15281-1mg |
2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid |
2096332-61-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-15281-10mg |
2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid |
2096332-61-3 | >90% | 10mg |
£63.00 | 2025-02-09 |
2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid Gerelateerde literatuur
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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